molecular formula C13H12O2 B066831 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol CAS No. 176212-54-7

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol

Cat. No. B066831
M. Wt: 200.23 g/mol
InChI Key: IYFICUQEHAUKMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol” often involves palladium-catalyzed hydroxylation processes. For instance, Duan et al. (2016) developed a novel synthesis approach for 2,2'-biphenols through Pd(ii)-catalyzed, (t)BuOOH-oxidized, hydroxyl-directed C(sp(2))-H hydroxylation of [1,1'-biphenyl]-2-ols, distinct from previous methods that produced dibenzofurans under similar conditions without (t)BuOOH (Duan et al., 2016).

Molecular Structure Analysis

The molecular structure of biphenyl derivatives has been extensively studied using techniques such as X-ray crystallography and NMR. Sridharan et al. (2004) used NMR and X-ray to analyze the structure of a similar compound, revealing a preference for a quinone arrangement in the solid state and existing in the phenol form in solution (Sridharan et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving “3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol” and its derivatives often include hydroxylation, tautomerism, and interactions with various reagents. For example, Bren' et al. (1979) synthesized phenylmercury derivatives of hydroxymethylene-substituted compounds, showing the reactivity and chemical versatility of such structures (Bren' et al., 1979).

Physical Properties Analysis

The physical properties of “3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol” derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. Li et al. (2015) synthesized a related compound, highlighting the importance of intermolecular hydrogen bonding in determining the compound's crystalline structure (Li et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and tautomerism, play a significant role in the applications and behavior of biphenyl derivatives. The study by Sridharan et al. (2004) provides insights into the tautomerism of such compounds, affecting their chemical stability and reactivity (Sridharan et al., 2004).

properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFICUQEHAUKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609575
Record name 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol

CAS RN

176212-54-7
Record name 3′-Hydroxy[1,1′-biphenyl]-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176212-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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